molecular formula C8H18Cl2N2O2 B2581244 Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride CAS No. 2155856-08-7

Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride

Cat. No.: B2581244
CAS No.: 2155856-08-7
M. Wt: 245.14
InChI Key: RBXRKRXQAAHUKF-UHFFFAOYSA-N
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Description

Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H16N2O2·2HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclobutane ring substituted with a methyl ester and an aminoethylamino group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide and a suitable catalyst.

    Aminoethylation: The aminoethyl group is added through a nucleophilic substitution reaction, where an aminoethylamine reacts with the cyclobutane carboxylate.

    Methylation: The final step involves methylation of the carboxylate group using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2-aminoethyl)amino]cyclopentane-1-carboxylate dihydrochloride
  • Methyl 1-[(2-aminoethyl)amino]cyclohexane-1-carboxylate dihydrochloride

Uniqueness

Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 1-(2-aminoethylamino)cyclobutane-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-7(11)8(3-2-4-8)10-6-5-9;;/h10H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXRKRXQAAHUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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